molecular formula C12H8BrNO2S2 B15344024 4-Bromo-1-(2-thienylsulfonyl)-1H-indole

4-Bromo-1-(2-thienylsulfonyl)-1H-indole

Cat. No.: B15344024
M. Wt: 342.2 g/mol
InChI Key: PQORDMUEYBTGKB-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-thienylsulfonyl)-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the bromine atom and the thienylsulfonyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-thienylsulfonyl)-1H-indole typically involves the reaction of 4-bromoindole with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-thienylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thienylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of 1-(2-thienylsulfonyl)-1H-indole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of 4-bromoindole derivatives.

Scientific Research Applications

4-Bromo-1-(2-thienylsulfonyl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-thienylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the thienylsulfonyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-thienylsulfonyl)-1H-pyrrole
  • 4-Bromo-1-(2-thienylsulfonyl)-1H-pyrazole
  • 4-Bromo-1-(2-thienylsulfonyl)-1H-benzimidazole

Uniqueness

4-Bromo-1-(2-thienylsulfonyl)-1H-indole is unique due to its indole core structure, which is known for its diverse biological activities

Properties

Molecular Formula

C12H8BrNO2S2

Molecular Weight

342.2 g/mol

IUPAC Name

4-bromo-1-thiophen-2-ylsulfonylindole

InChI

InChI=1S/C12H8BrNO2S2/c13-10-3-1-4-11-9(10)6-7-14(11)18(15,16)12-5-2-8-17-12/h1-8H

InChI Key

PQORDMUEYBTGKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2S(=O)(=O)C3=CC=CS3)C(=C1)Br

Origin of Product

United States

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